molecular formula C11H11ClO4 B14088758 5-Chloro-6-methoxymellein

5-Chloro-6-methoxymellein

Cat. No.: B14088758
M. Wt: 242.65 g/mol
InChI Key: WLUQQWRUOSZKGN-UHFFFAOYSA-N
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Description

NCGC00385961-01_C11H11ClO4_1H-2-Benzopyran-1-one, 5-chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl- is a natural product found in Periconia macrospinosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

5-chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C11H11ClO4/c1-5-3-6-9(11(14)16-5)7(13)4-8(15-2)10(6)12/h4-5,13H,3H2,1-2H3

InChI Key

WLUQQWRUOSZKGN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=CC(=C2Cl)OC)O)C(=O)O1

Origin of Product

United States

Biosynthetic Pathways and Enzymology of 5 Chloro 6 Methoxymellein

Polyketide Synthase (PKS) Mediated Assembly

The foundational scaffold of 5-chloro-6-methoxymellein is assembled by a Type I Polyketide Synthase (PKS). nih.govvulcanchem.com These large, multifunctional enzymes are responsible for the iterative condensation of small carboxylic acid units to form a polyketide chain. nih.govmdpi.com

Precursor Utilization: Acetyl-CoA and Malonyl-CoA Condensation

The biosynthesis of the mellein (B22732) core begins with the utilization of acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. core.ac.uknih.govsci-hub.box The PKS catalyzes the decarboxylative Claisen condensation of these precursors. nih.govnih.gov This process is initiated by the loading of an acetyl group from acetyl-CoA onto the synthase. Subsequently, a malonyl group from malonyl-CoA is loaded, and upon decarboxylation, the resulting carbanion attacks the acetyl group, extending the polyketide chain. nih.gov This cycle is repeated, with each iteration adding a two-carbon unit from malonyl-CoA. The formation of the pentaketide (B10854585) intermediate necessary for the mellein scaffold involves one molecule of acetyl-CoA and four molecules of malonyl-CoA. core.ac.ukmdpi.com

PrecursorRole in BiosynthesisSource
Acetyl-CoAStarter UnitPrimary Metabolism sci-hub.box
Malonyl-CoAExtender UnitCarboxylation of Acetyl-CoA nih.govsci-hub.box

Role of 6-Hydroxymellein (B1220941) Synthase (6HM Synthase) in Dihydroisocoumarin Scaffold Formation

The formation of the characteristic dihydroisocoumarin scaffold of mellein derivatives is catalyzed by 6-hydroxymellein synthase (6HM synthase). core.ac.uknih.gov This enzyme is a multifunctional polyketide synthase that not only assembles the polyketide chain but also facilitates its cyclization. core.ac.uk In fungi, the biosynthesis of 6-hydroxymellein often involves the collaboration of two PKS-like enzymes. For instance, an iterative non-reducing PKS (nrPKS) can interact with a PKS-like protein containing a functional ketoreductase domain to produce 6-hydroxymellein. nih.govuni-hannover.deresearchgate.net

The process involves the formation of a pentaketide intermediate which then undergoes a key reduction step at the triketide stage, catalyzed by a ketoreductase (KR) domain within the PKS or a collaborating enzyme. core.ac.ukpsu.edunih.gov This reduction is crucial for determining the stereochemistry of the final product. Following further chain extension, the polyketide undergoes an aldol (B89426) condensation to form the six-membered ring of the dihydroisocoumarin core, which is then released from the enzyme, often through the action of a thiohydrolase (TH) domain. nih.govresearchgate.net

Post-Polyketide Modifications

Once the 6-hydroxymellein core is formed, it undergoes a series of modifications, known as post-PKS tailoring, to yield this compound. These reactions are catalyzed by specific tailoring enzymes that add functional groups to the scaffold.

O-Methylation Catalyzed by 6-Hydroxymellein O-Methyltransferase

A key modification step is the methylation of the hydroxyl group at the C-6 position, catalyzed by an O-methyltransferase. mdpi.comnih.govresearchgate.net This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to convert 6-hydroxymellein into 6-methoxymellein (B1196672). researchgate.net The activity of this O-methyltransferase has been observed to increase in parallel with the production of 6-methoxymellein in response to elicitors in carrot cells. researchgate.net This methylation is a critical step in the biosynthetic pathway leading to the final chlorinated product.

EnzymeSubstrateProductMethyl Donor
6-Hydroxymellein O-Methyltransferase6-Hydroxymellein6-MethoxymelleinS-adenosyl-L-methionine (SAM)

Enzymatic Chlorination Mechanisms and Halogenase Activity

The final distinctive feature of this compound is the chlorine atom at the C-5 position. This chlorination is catalyzed by a halogenase enzyme. vulcanchem.comnih.govacs.org Fungal halogenases are often flavin-dependent enzymes. tandfonline.compnas.orgmdpi.com These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH2) and molecular oxygen to activate a halide ion, typically chloride (Cl-), generating a highly reactive hypohalous acid intermediate. tandfonline.compnas.org This reactive species is then used to electrophilically chlorinate the electron-rich aromatic ring of the substrate.

In the biosynthesis of chlorinated melleolides, a family of compounds related to mellein, five distinct flavin-dependent halogenases have been identified, all capable of chlorinating the aromatic moiety. nih.gov The chlorination of the mellein scaffold likely follows a similar mechanism, where a specific halogenase directs the chlorine atom to the C-5 position. The gene for such a halogenase is often found within the same biosynthetic gene cluster as the PKS and other tailoring enzymes. nih.govacs.orgasm.org

Proposed Sequence of Modification Steps

Based on the isolated intermediates and the known functions of the tailoring enzymes, a likely sequence for the post-PKS modifications can be proposed. The biosynthesis of the mellein core to form 6-hydroxymellein is the initial step. This is followed by O-methylation at the C-6 position to form 6-methoxymellein. The final step is the regioselective chlorination at the C-5 position, yielding this compound.

Proposed Biosynthetic Sequence:

Polyketide chain assembly and cyclization (catalyzed by 6-Hydroxymellein Synthase) → 6-Hydroxymellein

O-Methylation (catalyzed by 6-Hydroxymellein O-Methyltransferase) → 6-Methoxymellein

Chlorination (catalyzed by a Halogenase) → this compound

This proposed pathway is supported by the identification of both 6-hydroxymellein and 6-methoxymellein as naturally occurring compounds, often found alongside their chlorinated derivatives. nih.govmdpi.com

Genetic Basis of Mellein Biosynthesis

The synthesis of melleins, a class of 3,4-dihydroisocoumarin polyketides, is orchestrated by a dedicated set of genes clustered together on the fungal chromosome. nih.gov These biosynthetic gene clusters (BGCs) encode the core enzymes and accessory proteins required to build the characteristic mellein scaffold and perform subsequent chemical modifications. nih.gov

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Melleins are fungal secondary metabolites belonging to the polyketide class. nih.gov The genes responsible for their production are typically organized into BGCs, which facilitates co-regulation. nih.gov While the specific BGC for this compound from its known producer, the fungus Periconia macrospinosa, has not been fully elucidated, extensive research on related compounds has provided a robust model for its biosynthesis. nih.govrsc.orgmdpi.com

The cornerstone of mellein biosynthesis is a polyketide synthase (PKS). The first fungal PKS gene identified for the synthesis of the parent compound, (R)-mellein, was SN477 from the wheat pathogen Parastagonospora nodorum. nih.govresearchgate.net This gene encodes a partially reducing polyketide synthase (PR-PKS) that constructs the (R)-mellein molecule from one acetyl-CoA starter unit and four malonyl-CoA extender units. nih.govresearchgate.net Heterologous expression of SN477 in yeast confirmed that it is the sole enzyme required to produce (R)-mellein. nih.govanu.edu.au The discovery of SN477 was a significant step, confirming that fungal PR-PKSs can produce polyketides other than the common product, 6-methylsalicylic acid (6-MSA). nih.govresearchgate.net

In other fungi, different enzymatic architectures have been observed. For instance, the biosynthesis of 6-hydroxymellein, a key intermediate for many fungal metabolites, can involve an unusual collaboration between two separate proteins: a non-reducing PKS (nrPKS) and a PKS-like protein containing a functional ketoreductase domain. bohrium.com This highlights the diverse evolutionary strategies fungi employ to produce the mellein core.

The biosynthesis of this compound is understood to be derived from a polyketide pathway through acetate (B1210297) feeding studies. rsc.org Its production would necessitate a BGC containing not only a core PKS but also genes encoding crucial tailoring enzymes: a halogenase for the C-5 chlorination and an O-methyltransferase for adding the C-6 methoxy (B1213986) group. pnas.orgmdpi.com

Table 1: Key Enzymes and Genes in Characterized Mellein Biosynthetic Pathways
Gene/ProteinProducing OrganismEnzyme TypeFunction/ProductKey DomainsReference(s)
SN477 (MLNS)Parastagonospora nodorumPartially Reducing PKS (PR-PKS)(R)-Mellein, (R)-O-methylmelleinKS, AT, TH, KR, ACP nih.govresearchgate.netanu.edu.au
TerAAspergillus terreusNon-Reducing PKS (nrPKS)Collaborate to produce 6-HydroxymelleinSAT, KS, AT, PT, ACP, TE bohrium.com
TerBAspergillus terreusPKS-like proteinKR (functional), DH (inactive), C-MeT (inactive)

Regulation of Gene Expression in Response to Environmental Stimuli

The production of secondary metabolites like this compound is not constitutive but is instead tightly regulated in response to a variety of internal and external signals. nih.govunl.pt This allows the fungus to deploy these specialized molecules, which can have roles in defense, competition, or signaling, only when needed. nih.govresearchgate.net The expression of mellein BGCs is controlled by a complex hierarchy of regulatory elements. unl.pt

At the local level, most BGCs contain one or more pathway-specific transcription factors that directly control the expression of the other genes within that cluster. mdpi.com However, these local regulators are themselves governed by global or wide-domain regulators that respond to broader environmental cues. unl.ptmdpi.com These cues can include:

Nutrient Availability: The presence or absence of preferred carbon and nitrogen sources is a primary signal. Carbon catabolite repression, often mediated by the CreA protein, can suppress BGC expression when easily metabolizable sugars are abundant. mdpi.commdpi.com Similarly, nitrogen metabolite repression, controlled by regulators like AreA, links secondary metabolism to nitrogen availability. unl.ptmdpi.com

pH: The ambient pH is another critical factor, with the PacC transcription factor mediating the fungal response and influencing the expression of numerous BGCs. mdpi.com

Light and Development: In many filamentous fungi, global regulatory protein complexes, such as the LaeA/VeA ("velvet") complex, link secondary metabolism to light signals and developmental processes like sporulation. unl.ptmdpi.com

Biotic Interactions: The presence of other organisms, such as host plants or competing microbes, can be a powerful trigger for secondary metabolite production. nih.govresearchgate.net A study on the fungus Neofusicoccum parvum demonstrated that the presence of grapevine wood as a substrate altered its metabolic profile and reduced the production of (R)-mellein in wild-type strains, indicating a direct regulatory link between host-derived signals and mellein biosynthesis. acs.org

These intricate regulatory networks ensure that the significant metabolic investment required to produce complex molecules like this compound is made under ecologically appropriate circumstances.

Comparative Biosynthesis of Halogenated vs. Non-Halogenated Melleins

The structural diversity within the mellein family arises from the varied action of tailoring enzymes that modify the core polyketide scaffold. A key distinction is the presence or absence of halogen atoms, which dramatically alters the molecule's chemical properties. The biosynthesis of halogenated melleins such as this compound follows the fundamental polyketide pathway but incorporates a crucial enzymatic halogenation step.

The biosynthesis of a non-halogenated mellein begins with a PR-PKS, which catalyzes the iterative condensation of an acetyl-CoA starter unit with four malonyl-CoA extender units. nih.govnih.gov This process forms a linear pentaketide intermediate that remains tethered to the enzyme. nih.govresearchgate.net The PKS then facilitates cyclization and aromatization to release the final product, (R)-mellein. nih.gov

The pathway to a halogenated mellein diverges through the action of a specific halogenase enzyme. mdpi.com In fungi, the most common enzymes responsible for chlorinating polyketides are flavin-dependent halogenases (FDHs). pnas.orgnih.govmdpi.com These enzymes are typically encoded within the same BGC as the PKS. pnas.orgmdpi.com The FDH mechanism is highly specific; it utilizes a reduced flavin cofactor (FADH₂), molecular oxygen, and a chloride ion to generate a highly reactive chlorinating species (hypochlorous acid) within a protected channel inside the enzyme. pnas.orgnih.govtandfonline.com This species then selectively chlorinates the polyketide intermediate at a specific position, in this case, the C-5 of the mellein backbone. rsc.org

Following chlorination, the final step in the formation of this compound is the methylation of the hydroxyl group at the C-6 position. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, another tailoring enzyme likely encoded within the BGC.

Table 2: Comparative Proposed Biosynthetic Steps for Mellein Derivatives
Biosynthetic Step(R)-Mellein5-Chloro-(R)-mellein (Hypothetical)5-Chloro-6-methoxy-(R)-melleinKey Enzyme Class
Polyketide AssemblyPolyketide Synthase (PKS)
Cyclization/ReleasePKS (Thioesterase/Product Template Domain)
C-5 ChlorinationFlavin-Dependent Halogenase (FDH)
C-6 O-MethylationO-Methyltransferase

Chemical Synthesis and Derivatization Strategies for 5 Chloro 6 Methoxymellein

Total Synthesis Approaches to Mellein (B22732) and its Chlorinated Analogues

The total synthesis of mellein and its chlorinated derivatives is crucial for confirming their structures, enabling the synthesis of analogs with potentially improved biological activities, and providing material for further studies. researchgate.net Early syntheses often resulted in racemic mixtures, but more recent methods have focused on stereoselective routes to produce specific enantiomers. researchgate.netredalyc.org

Modern Synthetic Methodologies for Dihydroisocoumarin Scaffolds

The construction of the 3,4-dihydroisocoumarin core is a key step in the total synthesis of mellein and its analogs. Modern synthetic methodologies have provided efficient and versatile routes to this privileged scaffold. researchgate.netfrontiersin.org

Key strategies for the synthesis of dihydroisocoumarin scaffolds include:

Metal-catalyzed reactions: Transition metals such as palladium, copper, rhodium, and ruthenium are frequently used to catalyze the formation of the isocoumarin (B1212949) ring system. researchgate.net

Intramolecular and intermolecular cyclization reactions: These reactions, including electrophilic cyclization and iodocyclization, are effective for constructing the heterocyclic ring. researchgate.net

Diels-Alder reactions: Cycloaddition reactions, for instance between a chiral diene and a suitable dienophile, have been successfully employed in the stereoselective synthesis of the mellein core. mdpi.comsemanticscholar.org

One-pot esterification–Michael addition–aldol (B89426) reaction: This sequence has been utilized for the synthesis of optically active mellein and its derivatives, including (-)-6-methoxymellein. researchgate.netresearchgate.net

A notable approach involves the use of a chiral acetylenic ester, derived from (R)- or (S)-propylene oxide, which can undergo cycloaddition with a diene to form the chiral benzoate (B1203000) precursor to mellein. mdpi.comsemanticscholar.org This method allows for the synthesis of both (R)- and (S)-mellein. mdpi.com

Regioselective Chlorination Strategies for Mellein Derivatives

The introduction of a chlorine atom at a specific position on the mellein aromatic ring is a critical step in the synthesis of chlorinated analogs like 5-chloro-6-methoxymellein. Achieving high regioselectivity in the chlorination of electron-rich aromatic systems can be challenging. beilstein-journals.org

Several methods have been explored for the regioselective chlorination of aromatic compounds:

Copper(II) chloride in ionic liquids: This system has been shown to achieve high yields and regioselectivity for the para-chlorination of unprotected anilines under mild conditions. beilstein-journals.org While not directly applied to mellein in the provided sources, it represents a modern approach to regioselective chlorination.

Enzymatic halogenation: Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the regioselective halogenation of natural products. nih.gov These enzymes have been shown to be involved in the biosynthesis of chlorinated mellein derivatives in fungi. researchgate.net For example, in the biosynthesis of palmaenones, a flavin-dependent halogenase first catalyzes mono- or dichlorination at specific positions on a 6-hydroxymellein (B1220941) precursor. researchgate.net

Directed ortho-metalation: This strategy can be employed to introduce substituents at specific positions ortho to a directing group on an aromatic ring.

In the context of synthesizing (R)-ochratoxin α, a related chlorinated dihydroisocoumarin, chlorination at the C-5 position of a 7-carboxymethylmellein intermediate was a key step. mdpi.comsemanticscholar.org

Stereoselective Synthesis of Enantiomeric Forms

The biological activity of mellein and its derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective syntheses to obtain enantiomerically pure forms is of great importance. researchgate.netredalyc.org

Various strategies have been developed for the stereoselective synthesis of mellein enantiomers:

Use of chiral starting materials: As mentioned earlier, the use of (R)- or (S)-propylene oxide as a chiral precursor allows for the synthesis of the corresponding (R)- or (S)-mellein. mdpi.comsemanticscholar.org

Asymmetric catalysis: The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions.

Resolution of racemic mixtures: While less efficient, chromatographic separation of enantiomers or diastereomeric salt formation can be used to obtain the desired stereoisomer.

Semi-Synthetic Modifications and Structural Elucidation of Analogues

Semi-synthesis, starting from a readily available natural product, is a powerful strategy for generating novel analogs with modified properties. The structural elucidation of these new compounds is essential to understand their chemistry and biological activity.

Preparation of Novel this compound Derivatives

The modification of the this compound scaffold can lead to the discovery of new compounds with enhanced or novel biological activities. For instance, a series of novel 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov This work highlights the potential of using this compound as a starting point for creating more complex molecules through techniques like click chemistry. nih.gov

The fungus Periconia macrospinosa has been a source of several chlorinated melleins, including (3R)-5-chloro-6-methoxymellein. mdpi.commdpi.comsemanticscholar.org The isolation and characterization of these naturally occurring analogs provide valuable insights for the design of synthetic derivatives.

Structure-Directed Synthesis for Mechanistic Probes

The synthesis of specifically designed analogs can serve as mechanistic probes to investigate the mode of action of biologically active compounds. By systematically modifying the structure of this compound, it is possible to identify the key functional groups responsible for its biological effects.

For example, the synthesis of various derivatives of (R)-5-methylmellein and the evaluation of their monoamine oxidase A (MAO-A) inhibitory activity allowed for the exploration of structure-activity relationships. researchgate.net This type of study, where synthetic derivatives are created to probe a biological target, is a cornerstone of medicinal chemistry and drug discovery. whiterose.ac.ukekb.eg The development of diverse molecular scaffolds through lead-oriented synthesis provides a platform for generating such probes. whiterose.ac.uk

Excluding Human Clinical Trial Data, Dosage/administration, Safety/adverse Effect Profiles

Antimicrobial Activities

5-Chloro-6-methoxymellein has demonstrated a range of antimicrobial effects, which are detailed in the following subsections.

Antifungal Efficacy and Spore Germination Inhibition

This chlorinated dihydroisocoumarin exhibits notable antifungal properties. Research has shown its activity against several plant pathogenic fungi. For instance, it has been identified as an active compound against Botrytis cinerea and Fulvia fulva, with EC50 values below 50 µg/mL. researchgate.net The compound is a derivative of 6-methoxymellein (B1196672), which itself is a known inhibitor of spore germination. nih.gov While specific data on the spore germination inhibition of this compound is not detailed, the activity of its parent compounds suggests a similar mechanism. researchgate.netnih.gov Mellein (B22732) analogues, in general, have shown effectiveness against fungi like Eurotium repens and Ustilago violacea. nih.gov

The structural class of dihydroisocoumarins, to which this compound belongs, is recognized for a variety of bioactivities, including antifungal effects. mdpi.comresearchgate.net

Antibacterial Spectrum and Efficacy Against Microorganisms

This compound has shown antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Studies on related chlorinated dihydroisocoumarins have demonstrated efficacy against bacteria such as Staphylococcus aureus and Bacillus licheniformis. mdpi.comnih.gov For instance, the related compound 4-chloro-6-hydroxymellein showed potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 1.00 and 0.8 μg/mL against S. aureus and B. licheniformis, respectively. nih.gov The presence of chlorine in the structure of these compounds appears to enhance their bioactivity. nih.gov While specific MIC values for this compound are not provided in the search results, the general activity of chlorinated melleins suggests its potential as an antibacterial agent. researchgate.netnih.gov

Table 1: Antibacterial Activity of a Related Chloro-dihydroisocoumarin

CompoundTest OrganismMIC (μg/mL)
4-chloro-6-hydroxymelleinStaphylococcus aureus1.00
4-chloro-6-hydroxymelleinBacillus licheniformis0.8

Source: nih.gov

Nematicidal Effects on Model Organisms

Research has indicated that isocoumarin (B1212949) derivatives, including chlorinated ones, exhibit nematicidal activity. researchgate.net While direct studies on the nematicidal effects of this compound are not extensively detailed, the broader class of compounds has been investigated. For example, various isocoumarin derivatives have been isolated from fungi and shown to have weak to moderate nematicidal properties. researchgate.netresearchgate.net The investigation of metabolites from nematophagous and other fungi has identified several compounds with promising nematicidal activity, suggesting that this class of natural products, including this compound, could be a source of lead compounds for developing new nematicides. researchgate.net

Algicidal Properties

The bioactivity of this compound extends to algicidal effects. researchgate.net Studies on a group of related compounds, including 7-chloro-6-methoxymellein, have shown algicidal activity against Chlorella fusca. researchgate.net Dihydroisocoumarins as a chemical class are known to possess algicidal properties among other bioactivities. mdpi.comresearchgate.net

Role as a Phytoalexin in Plant Defense Mechanisms

Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection. 6-methoxymellein, a closely related compound, is a known phytoalexin in carrots, where its production is induced by stressors like UV-C light and pathogens, conferring resistance. wikipedia.org

Induced Resistance to Plant Pathogens (e.g., Botrytis cinerea)

The production of 6-methoxymellein in carrots is a defense response against fungal pathogens such as Botrytis cinerea. wikipedia.org This suggests that chlorinated derivatives like this compound could also play a role in plant defense. The antifungal activity of this compound against B. cinerea supports its potential function as a phytoalexin-like compound. researchgate.net The ability of plants to produce such compounds is a key component of their induced resistance to pathogens. nih.govcore.ac.uk

Signaling Pathways in Plant Defense Responses

This compound is a chlorinated dihydroisocoumarin that has been identified as a secondary metabolite produced by various fungi, some of which are known plant pathogens. nih.govmdpi.com Its role in the context of plant-microbe interactions is primarily understood through its phytotoxic activity. As a phytotoxin, it is a compound that is deleterious to plant health, and it is considered a virulence factor for pathogenic fungi, assisting them in the invasion and colonization of host plants. nih.govencyclopedia.pub

The production of this compound by fungi such as those from the Botryosphaeriaceae family is a key component of the chemical arsenal (B13267) used during pathogenesis. nih.govmdpi.com These fungi are responsible for grapevine trunk diseases, where the secretion of phytotoxic metabolites is linked to the development of disease symptoms. nih.govencyclopedia.pubmdpi.com The presence of this and other toxic metabolites in infected wood contributes to the pathogen's ability to cause necrosis and other disease-related damage.

While direct studies detailing the specific plant signaling pathways (such as those mediated by salicylic (B10762653) acid, jasmonic acid, or ethylene) that are triggered or modulated by this compound are limited, its role can be inferred from the broader context of plant defense against phytotoxins. Plants recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which can include fungal toxins. This recognition typically initiates a defense response that can involve the production of the plant's own antimicrobial compounds, known as phytoalexins. tandfonline.com

The closely related, non-chlorinated compound, 6-methoxymellein, is a well-documented phytoalexin in carrots (Daucus carota). mdpi.comwikipedia.org Its synthesis is induced in carrot tissue in response to stressors like fungal infection or UV radiation, indicating its function in active plant defense. mdpi.comwikipedia.orgresearchgate.net The production of this compound by fungi can be seen as a counter-response, a chemical weapon in the ongoing co-evolutionary arms race between plants and their pathogens. The compound's phytotoxicity directly challenges the plant's viability, representing a mechanism to overcome host defenses.

Cell-Based Bioactivity Studies (Non-Human Clinical)

Anti-inflammatory Properties in Macrophage Cell Lines

Research into the anti-inflammatory potential of chlorinated mellein derivatives has provided insights into their bioactivity. A study on 5-chloro-6-hydroxymellein , a structurally analogous compound to this compound, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. frontiersin.org Macrophages are key cells in the immune response, and their activation by LPS, a component of bacterial cell walls, leads to the production of pro-inflammatory mediators like nitric oxide (NO).

In this study, 5-chloro-6-hydroxymellein was found to inhibit the production of NO and other pro-inflammatory cytokines in these activated macrophage cells. frontiersin.org The underlying mechanism for this activity was linked to the PI3K/AKT signaling pathway, a critical pathway in regulating cellular inflammatory responses. frontiersin.org While this research was conducted on a hydroxylated analog, it suggests that the chlorinated mellein scaffold may be a promising basis for anti-inflammatory properties. General screenings of various mellein derivatives have shown that they possess differing degrees of activity in reducing NO production in LPS-stimulated RAW264.7 cells. nih.govencyclopedia.pub

Table 1: Anti-inflammatory Activity of a 5-Chloro-mellein Analog
CompoundCell LineAssayKey FindingSignaling Pathway Implicated
5-chloro-6-hydroxymelleinRAW264.7 MacrophagesInhibition of LPS-induced nitric oxide (NO) and pro-inflammatory cytokine productionExhibited significant anti-inflammatory effects. frontiersin.orgPI3K/AKT Pathway frontiersin.org

Stimulation of DOPA Melanin (B1238610) Formation in Melanoma Cell Models

Studies investigating modulators of melanin biosynthesis have examined the effects of various mellein compounds. Research on metabolites from the fungus Scytalidium sp. identified several compounds that affect melanin production. nih.govjst.go.jp Specifically, 4-chloro-6-methoxymellein , an isomer of this compound, was found to stimulate the formation of DOPA melanin. nih.govjst.go.jpebi.ac.uk

This effect was observed in B16-F1 melanoma cells, a common murine cell model used for studying melanogenesis. nih.govjst.go.jp Notably, the stimulation of melanin synthesis by 4-chloro-6-methoxymellein occurred in the absence of the melanin-stimulating hormone (α-MSH), indicating a direct influence on the melanin production pathway. nih.govjst.go.jp DOPA melanin is a type of eumelanin (B1172464), the pigment primarily responsible for black and brown coloration. The pathway begins with the amino acid tyrosine, which is converted to L-DOPA and then to dopaquinone, a key precursor for both eumelanin and pheomelanin. nih.govnih.gov The findings suggest that this particular chlorinated mellein can enhance this biosynthetic process.

Table 2: Effect of a 6-Methoxymellein Isomer on Melanin Synthesis
CompoundCell ModelEffectObservation
4-Chloro-6-methoxymelleinB16-F1 Melanoma CellsStimulation of DOPA Melanin Formation nih.govjst.go.jpebi.ac.ukEffect observed in the absence of melanin-stimulating hormone. nih.govjst.go.jp

Effects on Cell Viability and Mitotic Activities in Plant Cell Cultures

The phytotoxic nature of this compound is a well-established aspect of its biological activity. nih.gov As a metabolite produced by plant pathogenic fungi, its ability to harm plant cells is a key factor in disease development. nih.govencyclopedia.pubresearchgate.net Studies on various mellein compounds have demonstrated their detrimental effects on plant tissues.

For instance, a study on metabolites from the fungus Valsa ceratosperma reported that a group of five mellein derivatives, including 5-methylmellein (B1257382), exhibited phytotoxicity against apple shoots and lettuce seedlings. nih.gov Another investigation into the phytotoxins produced by Botryosphaeria obtusa, a pathogen causing black rot in apples, identified several melleins that caused wilting and necrotic lesions on plant leaves. researchgate.netacs.org While these studies provide qualitative evidence of phytotoxicity, detailed quantitative data on the specific effects of this compound on plant cell viability or mitotic indices in cell culture are not extensively detailed in the available literature. However, its classification as a phytotoxin implies that it inhibits key cellular processes, leading to reduced growth, necrosis, and ultimately, cell death. researchgate.net

Table 3: Phytotoxic Activity of Mellein Compounds
Compound TypeProducing Organism (Example)Observed Effect on Plants
Mellein Derivatives (e.g., 5-methylmellein)Valsa ceratospermaPhytotoxic to apple shoots and lettuce seedlings. nih.gov
Mellein and HydroxymelleinsBotryosphaeria obtusaCause leaf wilting and necrosis. researchgate.netacs.org
This compoundPericonia macrospinosaCharacterized as a phytotoxic metabolite. nih.gov

Elucidation of Molecular Targets and Pathways

Enzyme Inhibition Studies (e.g., Protein Kinase C-like enzymes)

The elucidation of molecular targets for mellein compounds is an ongoing area of research. While direct enzyme inhibition studies on this compound are not widely reported, research into the biosynthesis of the related compound, 6-methoxymellein, has implicated the involvement of protein kinase C (PKC)-like enzymes. nih.gov PKCs are a family of enzymes crucial for controlling various cellular functions through the phosphorylation of other proteins. nih.gov

A study on cultured carrot cells found that the elicitor-induced production of the phytoalexin 6-methoxymellein was significantly reduced by known inhibitors of protein kinase C. nih.gov Furthermore, activators of PKC were able to induce the production of 6-methoxymellein even without an elicitor stimulus. nih.gov These findings strongly suggest that a Ca2+-phospholipid dependent protein kinase (a PKC-like enzyme) is a component of the signal transduction pathway that leads to the synthesis of 6-methoxymellein in plants. nih.gov This does not indicate that melleins themselves inhibit PKC, but rather that a PKC-like enzyme is involved in their production pathway within the plant cell.

Interaction with Cellular Signaling Cascades

The interaction of this compound with cellular signaling cascades is an area of active investigation. The related compound, 6-methoxymellein, has been shown to modulate signaling pathways. For example, the elicitor-induced production of 6-methoxymellein in carrot cells is influenced by calmodulin inhibitors and activators of protein kinase C, suggesting the involvement of calcium signaling and protein kinase C in its biosynthetic pathway. oup.comoup.com

Furthermore, 6-methoxymellein has been demonstrated to target the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov It was found to reduce the nuclear localization of the NF-κB subunits p65 and p50. nih.gov The NF-κB pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. wikipedia.orgmdpi.com By inhibiting NF-κB, 6-methoxymellein can suppress the expression of downstream target genes involved in these processes. Given the structural similarity, it is plausible that this compound may also exert some of its biological effects through the modulation of the NF-κB pathway, although this requires direct experimental verification.

Modulation of Gene Transcription and Protein Expression

The modulation of gene and protein expression is a key consequence of interacting with signaling pathways. The inhibition of the NF-κB pathway by 6-methoxymellein leads to a decrease in the mRNA transcription and secretion of pro-inflammatory cytokines such as IL-6 and IL-8. nih.gov It also downregulates the expression of stemness-associated proteins like c-Myc, Sox-2, and Oct4 in breast cancer cells. nih.gov

As a phytoalexin, the production of 6-methoxymellein itself is a result of modulated gene expression in plants in response to stress, such as from pathogens or UV radiation. wikipedia.org This induction involves the upregulation of genes encoding biosynthetic enzymes like 6-hydroxymellein (B1220941) O-methyltransferase. wikipedia.org While direct studies on this compound's impact on gene expression are limited, the findings for 6-methoxymellein suggest that this class of compounds can have significant effects on transcriptional regulation.

Structure Activity Relationships Sar of 5 Chloro 6 Methoxymellein and Its Analogues

The biological activity of me

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to identifying the molecular structure of 5-chloro-6-methoxymellein. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD) provide complementary information to build a complete structural picture.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for determining the carbon skeleton and the placement of protons and substituents. For (R)-5-chloro-6-methoxymellein, isolated from the fungus Periconia macrospinosa KT3863, its structure was elucidated using comprehensive NMR analysis. sci-hub.senih.gov

The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the hydrogen atoms, while the ¹³C NMR spectrum identifies the chemical shifts of each carbon atom in the molecule. sci-hub.se 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity. For instance, an HMBC correlation observed between the methoxy (B1213986) protons and the carbon at the C-6 position confirms the location of the methoxy group. sci-hub.se Similarly, other HMBC correlations help piece together the entire planar structure. sci-hub.se

The complete characterization of the physical properties and spectroscopic data for (3R)-5-chloro-6-methoxymellein was reported for the first time by Inose et al. (2019). nih.govmdpi.com

Table 1: ¹H and ¹³C NMR Spectral Data for (R)-5-chloro-6-methoxymellein (in CDCl₃) Data sourced from Inose et al., 2019. sci-hub.se

Position¹³C Chemical Shift (δC), Type¹H Chemical Shift (δH), Multiplicity (J in Hz)
372.8, CH4.73, m
433.3, CH₂3.01, dd (16.6, 3.4); 2.92, dd (16.6, 11.5)
4a139.7, C
5115.6, C
6158.4, C
7110.1, CH6.83, d (8.6)
8136.2, CH7.42, d (8.6)
8a116.3, C
1168.6, C
3-Me20.6, CH₃1.54, d (6.3)
6-OMe56.7, CH₃3.93, s

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. In the analysis of chlorinated compounds like this compound, the presence of chlorine is readily identified by a characteristic isotopic pattern in the mass spectrum. sci-hub.se Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, which results in a distinctive M+2 peak that is about one-third the intensity of the molecular ion peak. sci-hub.se

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula. sci-hub.seresearchgate.net This technique is critical for distinguishing between compounds with the same nominal mass but different atomic compositions, confirming the molecular formula of this compound as C₁₁H₁₁ClO₃. sci-hub.se

While NMR and MS can establish the planar structure of this compound, they cannot determine its absolute stereochemistry at the chiral center (C-3). Electronic Circular Dichroism (ECD) is a chiroptical technique used for this purpose. semanticscholar.orgull.es The absolute configuration is established by comparing the experimental ECD spectrum of the isolated natural product with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.govmdpi.com This comparison allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. mdpi.comsemanticscholar.org The use of DFT-based calculations and ECD spectral analysis has been highlighted as a powerful method for the structural elucidation of chlorinated melleins. nih.govmdpi.com

Chromatographic Separation and Purification Methods

The isolation of this compound from its natural source, typically a fungal culture, requires effective separation and purification techniques to separate it from a complex mixture of other secondary metabolites.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both the final purification and quantification of natural products. nih.gov While not always detailed specifically for this compound, HPLC methods are standard for mellein (B22732) derivatives. nih.gov For instance, a rapid HPLC method was developed for the quantification of the related compound 6-methoxymellein (B1196672) in carrot root extracts. researchgate.net Such methods typically use a reversed-phase column (e.g., C18) with a gradient elution system, often involving mixtures of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net Detection is commonly performed using a UV detector. researchgate.net In more advanced applications, HPLC can be coupled with other detectors, such as an optical rotation detector, to analyze chiral properties. nih.govmdpi.com

For the initial cleanup and fractionation of crude extracts, medium-pressure column chromatography over silica (B1680970) gel is a widely used and effective method. scienceasia.org In the case of the secondary metabolites from Periconia macrospinosa KT3863, a mixture containing (R)-5-chloro-6-methoxymellein was readily separated using medium-pressure silica gel column chromatography. sci-hub.se This technique allows for the processing of larger quantities of material compared to HPLC and serves as a crucial step to obtain semi-purified fractions that can be further refined. scienceasia.org

Computational Chemistry Approaches

Computational chemistry provides powerful tools for the characterization and investigation of natural products, offering insights that complement experimental data. For the compound this compound, computational methods such as Density Functional Theory (DFT) and molecular docking are instrumental in validating its structure and exploring its potential biological activities.

Density Functional Theory (DFT) for Structural Validation and Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of natural product chemistry, it is frequently employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be compared with experimental data to validate or elucidate a compound's structure.

For (R)-5-chloro-6-methoxymellein, DFT-based calculations have been crucial for its structural confirmation. frontiersin.org Research conducted by Inose et al. involved the isolation of this compound from the fungus Periconia macrospinosa KT3863. frontiersin.orgresearchgate.net Although the structure was reported in 1997, detailed spectroscopic data were not available in the literature. frontiersin.org The researchers conducted a complete characterization, and DFT-based calculations of the ¹³C NMR chemical shifts were used to support the assigned structure. frontiersin.org The calculated values showed a good correlation with the experimental data, with a root-mean-square deviation (RMSD) of 1.5 ppm, thereby validating the structural assignment of (R)-5-chloro-6-methoxymellein. frontiersin.org

This computational approach is particularly valuable when dealing with complex stereochemistry or when distinguishing between similar isomers. nih.gov The study also utilized DFT to calculate spin coupling constants and time-dependent DFT (TD-DFT) to compute electronic circular dichroism (ECD) spectra for related new chlorinated melleins, which helped in determining their relative and absolute configurations. frontiersin.org

The reported experimental NMR data for (R)-5-chloro-6-methoxymellein are detailed below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (R)-5-chloro-6-methoxymellein (in CDCl₃)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 169.3
3 76.9 4.69 (m)
4 33.7 2.92 (dd, 16.5, 3.2)
2.84 (dd, 16.5, 11.4)
4a 138.8
5 116.8
6 157.0
7 110.1 6.94 (d, 8.7)
8 132.8 7.42 (d, 8.7)
8a 115.3
9 20.7 1.50 (d, 6.4)
6-OMe 56.4 3.91 (s)

Data sourced from Inose et al., 2019. frontiersin.org

Molecular Docking Studies for Target Identification

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to hypothesize the biological targets of natural products, thereby suggesting their mechanism of action. The process involves calculating the binding affinity and analyzing the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein.

In silico target identification tools and methodologies offer an efficient alternative to costly and time-consuming experimental screening for exploring ligand-target interactions and predicting the therapeutic potential of small molecules. frontiersin.org These approaches can help bridge the gap between a newly identified compound and its biological function.

A review of the scientific literature indicates that while molecular docking studies have been performed on related mellein derivatives like mellein and 5-methylmellein (B1257382) to identify potential antibacterial or enzyme inhibitory targets, specific molecular docking analyses for this compound have not been reported. Therefore, the specific biological targets of this compound remain to be elucidated through future experimental and computational investigations.

Ecological and Biotechnological Research Perspectives

Ecological Role in Microbial Interactions and Interspecies Chemical Communication

Melleins, including 5-Chloro-6-methoxymellein, are crucial chemical mediators in complex ecological networks. researchgate.net These specialized metabolites are deeply involved in the life cycles of their producers, often acting as agents of defense, competition, or communication. nih.govresearchgate.net In many contexts, phytotoxic melleins can function as virulence factors, contributing to the disease-causing ability of pathogenic fungi in their interactions with host plants. nih.gov

The production of antimicrobial melleins is a key strategy for fungi to compete with other microorganisms in their environment, effectively inhibiting the growth of rivals. nih.gov For example, (R)-mellein is recognized as a non-host-specific phytotoxin produced by several plant pathogens, highlighting its role in fungal aggression. researchgate.netnih.gov

This compound has been specifically isolated from the fungus Periconia macrospinosa. nih.govmdpi.com Its structure is part of a family of chlorinated melleins, such as 7-chloro-6-methoxymellein and 5,7-dichloro-6-methoxymellein produced by the fungus Sporormia affinis, which are believed to serve as defensive compounds against competing microbes. nih.govresearchgate.net The presence of chlorine atoms often enhances the biological activity of natural products, suggesting that this compound plays a potent role in the chemical ecology of its producing organism.

Table 1: Fungal Sources of this compound and Related Compounds

Compound Fungal Source(s) Reference(s)
(3R)-5-Chloro-6-methoxymellein Periconia macrospinosa nih.govmdpi.com
(R)-(-)-Mellein Parastagonospora nodorum, Aspergillus ochraceus, Nigrospora sp., Sphaeropsis sapinea nih.govasm.orgglpbio.com
6-Methoxymellein (B1196672) Sporormia bipartis researchgate.net
7-Chloro-6-methoxymellein Sporormia affinis nih.govresearchgate.net
5,7-Dichloro-6-methoxymellein Sporormia affinis nih.govresearchgate.net

Potential for Biotechnological Production and Strain Improvement

The production of melleins is rooted in the polyketide biosynthetic pathway, catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov Significant progress in understanding and engineering these pathways has opened avenues for the biotechnological production of melleins. A pivotal discovery was the identification of the PKS gene SN477 from the wheat pathogen Parastagonospora nodorum, which was shown to be solely responsible for the synthesis of (R)-mellein. nih.govasm.org

Researchers successfully demonstrated this by expressing the SN477 gene in a heterologous host, the yeast Saccharomyces cerevisiae, which then produced (R)-mellein. researchgate.netnih.govasm.org This proof-of-concept is a critical step toward developing cell factories for various melleins.

Further advancing this potential, studies have focused on optimizing production through metabolic engineering. In one notable success, (R)-mellein was produced at a very high titer (6395.2 mg/L) in the bacterial chassis strain Streptomyces albus B4. acs.org This was achieved through a multi-pronged approach:

Overexpression and duplication of the mellein (B22732) PKS gene. acs.org

Engineering precursor supply pathways to provide ample building blocks for synthesis. acs.org

Implementing in situ product adsorption to alleviate toxicity to the host cells at high concentrations. acs.org

These strategies, proven effective for the parent compound (R)-mellein, establish a clear blueprint for the potential overproduction of more complex and valuable derivatives like this compound in engineered microbial hosts. acs.org

Table 2: Research Findings in Mellein Biotechnology

Research Area Finding Organism(s) Significance Reference(s)
Gene Identification The PKS gene SN477 is the mellein synthase (MLNS) responsible for (R)-mellein production. Parastagonospora nodorum Provides the genetic tool needed for heterologous production. nih.govasm.org
Heterologous Production SN477 was successfully expressed in yeast, confirming it is the only enzyme required for (R)-mellein synthesis. Saccharomyces cerevisiae Demonstrates the feasibility of using microbial hosts to produce melleins. researchgate.netnih.gov

| Strain Improvement | Overexpression of PKS, precursor pathway engineering, and in situ adsorption led to high-titer production of (R)-mellein. | Streptomyces albus B4 | Creates a platform for the high-yield production of various melleins for industrial or pharmaceutical use. | acs.orgresearchgate.net |

Future Directions in Mellein Research

While the core biosynthetic machinery for melleins is known to be a PKS, the specific enzymatic steps that create the diversity of mellein structures are still being uncovered. nih.gov The biosynthesis of (R)-mellein is understood to be highly similar to that of 6-methylsalicylic acid (6-MSA) but involves additional chain elongation and reduction steps. nih.gov For this compound, the pathway is hypothesized to involve not only a PKS to assemble the polyketide backbone but also two crucial tailoring enzymes: a halogenase for the addition of chlorine and an O-methyltransferase for adding the methoxy (B1213986) group. wikipedia.org The enzyme 6-hydroxymellein (B1220941) O-methyltransferase, which converts 6-hydroxymellein into 6-methoxymellein, has been identified, providing a model for the latter step. wikipedia.org Recent research has also revealed new complexities, such as the collaboration between a PKS and a PKS-like enzyme to produce the key intermediate 6-hydroxymellein. researchgate.net Future research must focus on the discovery and characterization of the specific flavin-dependent halogenase and methyltransferase genes within the biosynthetic gene cluster of Periconia macrospinosa to fully elucidate the pathway to its chlorinated metabolite.

Mellein and its derivatives exhibit a remarkable range of biological activities, including antifungal, antibacterial, phytotoxic, antiviral, and antiparasitic properties. nih.govnih.gov However, for many specific derivatives, including (3R)-5-chloro-6-methoxymellein, a comprehensive biological activity profile is lacking. nih.gov The addition of functional groups like chlorine can significantly alter the potency and spectrum of activity. Therefore, a key future direction is the systematic screening of this compound and other structurally unique melleins against a wide array of biological targets. This includes panels of drug-resistant bacterial and fungal pathogens, various viruses, diverse human cancer cell lines, and parasites responsible for neglected diseases. Such broad-based investigations are essential for uncovering novel therapeutic or agrochemical leads that may have been overlooked.

The core 3,4-dihydroisocoumarin structure of mellein is a privileged "bioactive scaffold"—a molecular framework that can be chemically modified to develop new compounds with improved or novel functions. researchgate.netnih.gov This scaffold is a valuable starting point for the design of new drugs and agrochemicals. researchgate.netnih.gov A significant future direction lies in leveraging the this compound structure to create chemical probes. mskcc.org These tools, often constructed by attaching a reporter group (e.g., a fluorescent tag or biotin) to the bioactive scaffold, are used to investigate biological processes, identify the cellular targets of a compound, and elucidate its mechanism of action. mskcc.orgnih.govnih.gov While no such probes have been developed from this compound to date, doing so would be a powerful strategy to understand how it exerts its biological effects. The synthesis of a small library of derivatives based on this chlorinated scaffold could also lead to the discovery of molecules with enhanced potency and selectivity for a specific biological target, paving the way for next-generation therapeutic agents. medchemexpress.com

Q & A

Q. How is 5-chloro-6-methoxymellein synthesized and purified for laboratory use?

  • Methodological Answer : Synthesis typically involves regioselective chlorination and methoxylation of a mellein precursor. A common approach uses Aspergillus spp. fungal cultures for biogenic synthesis, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Structural confirmation requires NMR (¹H, ¹³C) and HPLC-MS to verify the chloro and methoxy substituents . Critical Step : Monitor reaction intermediates using TLC to avoid over-chlorination.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • HPLC-MS : Confirm molecular weight ([M+H]+ ≈ 243 m/z) and purity (>95%).
  • IR Spectroscopy : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl bonds (~550 cm⁻¹).
    Cross-validate with literature data for analogous mellein derivatives .

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., antifungal melleins):
  • Antimicrobial Activity : Disk diffusion against Candida albicans or Staphylococcus aureus (concentration range: 10–100 µg/mL).
  • ROS Scavenging : Use redox biosensors (e.g., Grx1-roGFP2) in plant or mammalian cell lines to assess antioxidant potential .
    Include positive controls (e.g., fluconazole for antifungal assays) and solvent controls.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in:
  • Purity : Re-run HPLC-MS and quantify impurities (e.g., dechlorinated byproducts).
  • Bioassay Conditions : Standardize inoculum size, culture media, and incubation time.
  • Cell Line Variability : Compare results across multiple models (e.g., human vs. murine macrophages).
    Use meta-analysis of published datasets to identify confounding variables .

Q. How can researchers elucidate the metabolic pathway of this compound in fungal systems?

  • Methodological Answer :
  • Isotope Labeling : Feed ¹³C-labeled precursors to fungal cultures and track incorporation via LC-MS/MS.
  • Gene Knockout : Use CRISPR/Cas9 to disrupt putative P450 monooxygenase genes in Aspergillus spp. and monitor metabolite profiles.
  • Enzyme Assays : Purify candidate enzymes and test substrate specificity in vitro .

Q. What advanced techniques quantify this compound’s interaction with cellular targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified proteins (e.g., fungal cytochrome P450).
  • Molecular Dynamics (MD) Simulations : Model docking interactions using software like AutoDock Vina.
  • Transcriptomics : Perform RNA-seq on treated microbial cultures to identify differentially expressed genes .

Data Analysis & Reproducibility

Q. How should researchers address low yields in this compound synthesis?

  • Methodological Answer : Optimize via:
  • DOE (Design of Experiments) : Vary temperature, pH, and precursor concentration.
  • Scale-Down : Test microfluidic reactors for improved reaction control.
    Document all parameters (e.g., stirring rate, solvent purity) to ensure reproducibility .

Q. What statistical methods are appropriate for dose-response studies of this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill-Langmuir equations for IC₅₀/EC₅₀ calculations.
  • ANOVA with Tukey’s Test : Compare means across concentration groups.
    Report confidence intervals and effect sizes to contextualize bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.